BX517

描述

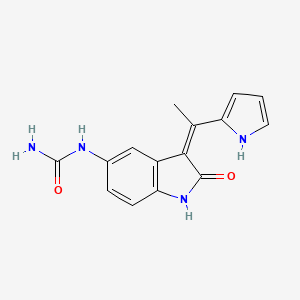

Structure

3D Structure

属性

IUPAC Name |

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFURSNCTQGJRRX-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-63-6 | |

| Record name | BX-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of BX517 in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BX517, a potent inhibitor of the mammalian 3-phosphoinositide-dependent protein kinase 1 (PDK1), has emerged as a valuable chemical tool for dissecting plant growth and cell cycle regulation. This document provides a comprehensive overview of the mechanism of action of this compound in plant cells. By targeting a putative plant ortholog of PDK1, this compound antagonizes sucrose-induced growth by repressing the Target of Rapamycin (TOR) signaling pathway. This inhibition leads to downstream effects, including the activation of WEE1 kinase expression and a subsequent halt in meristematic cell cycle progression. This guide details the available data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

The Target of Rapamycin (TOR) kinase is a highly conserved regulator of cell growth and proliferation in eukaryotes, including plants. Its activity is modulated by a complex network of upstream signals, including nutrients, energy status, and hormones. Understanding the regulation of the TOR pathway is crucial for developing strategies to modulate plant growth and stress responses. This compound, while initially developed as a PDK1 inhibitor in mammalian systems, has proven to be a potent modulator of the TOR signaling cascade in plants, providing a means to study the intricate connections between upstream signaling kinases and the central TOR complex.

Mechanism of Action of this compound in Plant Cells

This compound acts as an antagonist to a plant ortholog of the 3-phosphoinositide-dependent protein kinase 1 (PDK1). In mammalian systems, PDK1 is a master kinase that phosphorylates and activates a host of other kinases, playing a critical role in signal transduction. While a direct, biochemically confirmed plant PDK1 target for this compound is still under investigation, the downstream effects observed in plants treated with this compound strongly suggest the inhibition of a PDK1-like kinase.

The primary consequence of this inhibition is the repression of the TOR signaling pathway. The current model posits that the plant PDK1 ortholog is an upstream activator of the TOR complex. By inhibiting this kinase, this compound effectively reduces the activity of the TOR kinase itself.

The downstream effects of TOR inactivation by this compound are twofold:

-

Activation of WEE1 Kinase Expression: A key finding is that this compound treatment leads to the activation of WEE1 kinase expression in the shoot, root, and lateral root meristems[1]. The WEE1 kinase is a critical negative regulator of the cell cycle, specifically at the G2/M transition. It functions by phosphorylating and inhibiting cyclin-dependent kinases (CDKs).

-

Inhibition of Meristematic Cell Cycle Progression: The upregulation of WEE1 kinase leads to a halt in the cell cycle within the meristematic tissues of the roots[1]. This cell cycle arrest is the direct cause of the observed inhibition of plant growth.

In essence, this compound triggers a signaling cascade that mimics a cellular state of low resources or stress, leading to a shutdown of growth-promoting processes.

Quantitative Data

While specific IC50 values for this compound in plant cell-based assays are not widely published, the qualitative effects on plant growth and signaling are well-documented. The following table summarizes the key reported effects.

| Parameter Measured | Organism/System | Treatment | Observed Effect | Reference |

| TOR Kinase Activity | Arabidopsis thaliana seedlings | This compound | Reduced | [1] |

| WEE1 Expression | Arabidopsis thaliana meristems | This compound | Activated | [1] |

| Meristematic Cell Cycle | Arabidopsis thaliana roots | This compound | Inhibited | [1] |

| Plant Growth | Arabidopsis thaliana seedlings | This compound | Antagonizes sucrose-induced growth | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on plant cells, based on standard practices in the field.

Plant Growth Inhibition Assay

Objective: To determine the effect of this compound on overall plant growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

Sterile petri dishes

-

This compound stock solution (in DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare MS medium and autoclave.

-

Cool the medium to approximately 50°C and add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). A DMSO control (equivalent volume to the highest this compound concentration) should be included.

-

Pour the medium into sterile petri dishes and allow to solidify.

-

Surface-sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinse three times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

-

Plate the seeds on the prepared MS plates containing different concentrations of this compound.

-

Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

After a defined period (e.g., 7-10 days), photograph the plates and measure the primary root length and fresh weight of the seedlings.

-

Analyze the data to generate a dose-response curve.

Immunoblot Analysis of TOR Pathway Components

Objective: To assess the effect of this compound on the phosphorylation status of key TOR pathway proteins.

Materials:

-

Arabidopsis thaliana seedlings

-

Liquid MS medium with 1% sucrose

-

This compound

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against phosphorylated S6 Kinase (a downstream target of TOR) and a loading control (e.g., Actin or Tubulin)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection system

Procedure:

-

Grow Arabidopsis thaliana seedlings in liquid MS medium for a specified time (e.g., 10 days).

-

Treat the seedlings with a working concentration of this compound or a DMSO control for a defined period (e.g., 1, 3, 6, 12 hours).

-

Harvest the tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated form of a TOR target (e.g., phospho-S6K) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.

Visualizations

Signaling Pathways and Workflows

Caption: this compound inhibits a plant PDK1 ortholog, repressing TOR signaling.

Caption: Workflow for analyzing this compound effects on plant growth and signaling.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the intricate network governing plant growth and development. Its ability to inhibit a putative plant PDK1 ortholog and consequently repress the TOR signaling pathway provides a clear mechanism for its growth-inhibitory effects. The resulting activation of WEE1 kinase and arrest of the cell cycle in meristematic tissues highlight a critical regulatory axis in plants. Further research, including the definitive identification of the direct molecular target of this compound in plants and the acquisition of more extensive quantitative data, will undoubtedly provide deeper insights into the complex interplay of signaling pathways that control plant life. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals aiming to utilize this compound in their studies of plant cell biology and for the potential development of novel growth-modulating agents.

References

Technical Guide: BX517, a Potent Inhibitor of PDK1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BX517, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This compound serves as a critical tool for investigating the roles of PDK1 in cellular signaling and presents a scaffold for the development of therapeutic agents targeting the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Core Target and Mechanism of Action

The primary molecular target of this compound is 3-phosphoinositide-dependent protein kinase 1 (PDK1) .[1][2][3][4] PDK1 is a master kinase that plays a central role in the activation of the AGC kinase superfamily, including the pivotal oncogenic kinase Akt (also known as Protein Kinase B).[3]

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the PDK1 protein.[1][3][4][5] This competitive inhibition prevents the phosphorylation and subsequent activation of PDK1's downstream substrates, most notably Akt.[1][2][5] By disrupting this signaling cascade, this compound can block critical cellular processes such as proliferation and survival in cancer cells.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Reference(s) |

| IC50 for PDK1 Inhibition | 6 nM | In vitro kinase assay | [1][2] |

| IC50 for Akt2 Activation Inhibition | 20 nM | Cell-free assay | [5] |

| IC50 for Akt Phosphorylation Inhibition | 0.1 - 1.0 µM | PC3 cellular assay | [2] |

Signaling Pathway Context

This compound inhibits the PI3K/PDK1/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field.

In Vitro PDK1 Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

-

Add 2 µL of PDK1 enzyme solution to each well.

-

Add 2 µL of a solution containing the peptide substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Measure luminescence using a plate reader.

-

Plot the percentage of PDK1 activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Akt Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit PDK1 activity within a cellular context by measuring the phosphorylation of its downstream target, Akt.

Materials:

-

PC3 cells (or other relevant cell line)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed PC3 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (or DMSO for control) for a specified duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

References

The Selective PDK1 Inhibitor BX517: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BX517, a potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a master kinase that plays a crucial role in the activation of the AGC kinase subfamily, including the pivotal oncogenic kinase Akt. Consequently, PDK1 has emerged as a significant target for the development of novel cancer therapeutics. This document details the mechanism of action of this compound, its inhibitory activity and selectivity, its effects on the PDK1/Akt signaling pathway, and comprehensive protocols for key experimental assays.

Introduction to PDK1 and the Rationale for Inhibition

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a serine/threonine kinase that functions as a central node in various signaling pathways, most notably the PI3K/Akt signaling cascade. This pathway is frequently dysregulated in a multitude of human cancers, driving processes such as cell proliferation, survival, and metabolic reprogramming. PDK1 is responsible for the phosphorylation and subsequent activation of at least 24 downstream kinases, including Akt, S6K, and PKC isoforms. The critical role of PDK1 in activating these pro-survival kinases makes it an attractive therapeutic target for cancer. Inhibition of PDK1 is hypothesized to block the activation of multiple downstream oncogenic pathways, leading to anti-tumor effects.

This compound: A Selective ATP-Competitive Inhibitor of PDK1

This compound is an indolinone-based small molecule that has been identified as a potent and selective inhibitor of PDK1. It exerts its inhibitory effect by binding to the ATP-binding pocket of the PDK1 kinase domain, thereby preventing the phosphorylation and activation of its downstream substrates.

Mechanism of Action

This compound acts as a reversible, ATP-competitive inhibitor. Its interaction with the ATP-binding site of PDK1 blocks the transfer of the γ-phosphate from ATP to the threonine residue in the activation loop of its substrate kinases, such as Akt (at Thr308). This inhibition of substrate phosphorylation leads to the suppression of the entire downstream signaling cascade.

Quantitative Inhibitory Activity and Selectivity

| Kinase | IC50 (nM) | Selectivity vs. PDK1 (-fold) | Reference |

| PDK1 | 6 | - | [1][2] |

| PKA | 1920 | 320 | |

| Akt (in-cell) | 100-1000 | 17-167 | [1][2] |

| Akt2 (cell-free) | 20 | ~3.3 |

Note: The selectivity data presented is based on available literature and may not represent a complete kinome-wide profile. A broader kinase panel screening would be necessary for a definitive assessment of off-target activities.

Signaling Pathways and Cellular Effects of this compound

The primary cellular effect of this compound is the inhibition of the PDK1/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its inhibition by this compound has profound consequences on cell fate.

The PDK1/Akt Signaling Pathway

The canonical PI3K/PDK1/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane via their pleckstrin homology (PH) domains. At the membrane, PDK1 phosphorylates Akt at threonine 308 (Thr308) in its activation loop, leading to partial activation of Akt. Full activation of Akt requires a subsequent phosphorylation at serine 473 (Ser473) by the mTORC2 complex.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2"]; pAkt_T308 [label="p-Akt (Thr308)"]; pAkt_S473 [label="p-Akt (Ser473)\n(Fully Active)"]; Downstream [label="Downstream Targets\n(e.g., GSK3β, FOXO, mTORC1)"]; this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,dashed"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout PI3K -> PIP3 [label="Generates"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> pAkt_T308 [label="Phosphorylates"]; mTORC2 -> pAkt_S473 [label="Phosphorylates"]; pAkt_T308 -> pAkt_S473 [style=invis]; pAkt_S473 -> Downstream [label="Regulates"]; this compound -> PDK1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

// Invisible edges for alignment Akt -> pAkt_T308 [style=invis]; } PDK1/Akt Signaling Pathway.

Downstream Effects of this compound

By inhibiting PDK1, this compound prevents the phosphorylation and activation of Akt. This leads to the modulation of numerous downstream targets of Akt, ultimately impacting:

-

Cell Proliferation: Inhibition of Akt leads to the activation of cell cycle inhibitors such as p21 and p27, and the downregulation of cyclins, resulting in cell cycle arrest.

-

Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as BAD and activating anti-apoptotic proteins. Inhibition of Akt by this compound can therefore sensitize cancer cells to apoptosis.

-

Metabolism: Akt plays a key role in glucose metabolism by promoting glucose uptake and glycolysis. This compound can disrupt these metabolic processes in cancer cells.

// Nodes this compound [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,dashed"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β"]; FOXO [label="FOXO"]; mTORC1 [label="mTORC1"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> PDK1 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PDK1 -> Akt [label="Activates"]; Akt -> GSK3b [label="Inhibits", arrowhead=tee]; Akt -> FOXO [label="Inhibits", arrowhead=tee]; Akt -> mTORC1 [label="Activates"]; GSK3b -> Cell_Proliferation [label="Regulates"]; FOXO -> Cell_Survival [label="Regulates"]; mTORC1 -> Metabolism [label="Regulates"]; mTORC1 -> Cell_Proliferation [label="Regulates"]; } Downstream Cellular Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro PDK1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDKtide (KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC) or other suitable peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]ATP

-

10 mM ATP stock solution

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microfuge tube, prepare the reaction mixture (20 µL final volume) containing:

-

10 µL of diluted active PDK1

-

5 µL of peptide substrate (1 mg/mL)

-

5 µL of this compound dilution or DMSO (vehicle control)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding 5 µL of [γ-³³P]ATP solution (final concentration ~10 µM).

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the strips with acetone and let them air dry.

-

Place the dried strips into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, this compound)"]; Reaction_Setup [label="Set up Reaction\n(Enzyme + Substrate + this compound)"]; Pre_incubation [label="Pre-incubate\n(30°C, 10 min)"]; Initiate_Reaction [label="Initiate with\n[γ-³³P]ATP"]; Incubate [label="Incubate\n(30°C, 15-30 min)"]; Terminate [label="Spot on P81 Paper"]; Wash [label="Wash P81 Paper"]; Count [label="Scintillation Counting"]; Analyze [label="Analyze Data\n(Calculate % Inhibition)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Reaction_Setup; Reaction_Setup -> Pre_incubation; Pre_incubation -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Terminate; Terminate -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; } Radiometric Kinase Assay Workflow.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the inhibitory effect of this compound on PDK1 activity in a cellular context by measuring the phosphorylation status of its direct substrate, Akt.

Materials:

-

Cancer cell line (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) of Indolinone-Based PDK1 Inhibitors

The development of this compound is part of a broader effort to optimize indolinone-based PDK1 inhibitors. Structure-activity relationship studies have revealed key structural features that contribute to potency and selectivity. Modifications to the pyrrole ring of the indolinone core have been explored to improve physicochemical properties such as solubility and metabolic stability, which were identified as liabilities for the parent compound, this compound. These medicinal chemistry efforts aim to identify analogs with improved drug-like properties while maintaining high potency against PDK1.

Conclusion

This compound is a valuable research tool for investigating the biological roles of PDK1 and the consequences of its inhibition. Its potency and selectivity make it a suitable probe for dissecting the PDK1/Akt signaling pathway in various cellular contexts. The experimental protocols provided in this guide offer a framework for researchers to further characterize the effects of this compound and other PDK1 inhibitors. Future development of indolinone-based inhibitors will likely focus on enhancing their pharmacokinetic profiles to enable in vivo efficacy studies and potential clinical translation.

References

The Biological Activity of BX517 on the TOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the small molecule inhibitor BX517, with a specific focus on its role in the Target of Rapamycin (TOR) signaling pathway. This compound is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a critical upstream regulator of the PI3K/Akt/mTOR cascade. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the TOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human diseases, including cancer, making it a prime target for therapeutic intervention. 3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that plays a pivotal role in this pathway by phosphorylating and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, influences a multitude of downstream effectors, including the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).

This compound is a small molecule that acts as a potent and selective inhibitor of PDK1.[1][2][3] By binding to the ATP-binding pocket of PDK1, this compound effectively blocks its kinase activity, leading to the downstream inhibition of Akt and, consequently, the modulation of the TOR signaling pathway.[2][3][4]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against its primary target, PDK1, and its downstream effector, Akt2.

| Target | Inhibitory Activity | Assay Conditions | Reference |

| PDK1 | IC50: 6 nM | In vitro kinase assay | [1][2][3][4] |

| Akt2 | IC50: 20 nM | Cell-free assay | [4] |

| Akt activation in tumor cells | IC50: 0.1-1.0 µM | Cellular assay | [1][3] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action of this compound on the TOR Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of PDK1. This action has a cascading effect on the TOR signaling pathway.

-

Inhibition of Akt Phosphorylation: PDK1 is responsible for phosphorylating Akt at threonine 308 (Thr308), a critical step for its activation. By inhibiting PDK1, this compound prevents this phosphorylation event, thereby blocking the activation of Akt.[4]

-

Modulation of mTORC1 Activity: Activated Akt promotes mTORC1 activity by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. By inhibiting Akt, this compound can lead to the de-repression of TSC, resulting in the downregulation of mTORC1 activity.

-

Impact on Downstream mTORC1 Effectors: The inhibition of mTORC1 by this compound would be expected to decrease the phosphorylation of its key downstream targets, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This would lead to a reduction in protein synthesis and cell growth.

-

Potential Effects on mTORC2: The relationship between PDK1 and mTORC2 is more complex. While not a direct target, the overall dampening of the PI3K/Akt signaling by this compound could indirectly influence mTORC2 activity and its downstream targets.

Studies in the plant Arabidopsis thaliana have provided direct evidence that this compound can reduce TOR kinase activity, further supporting the link between PDK1 inhibition and the TOR signaling pathway.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound on the TOR signaling pathway. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro PDK1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on PDK1 kinase activity.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate (e.g., a peptide containing the Akt phosphorylation site)

-

This compound

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

-

96-well plates

-

Detection reagent (e.g., for luminescence-based assays) or method for detecting substrate phosphorylation (e.g., phosphospecific antibodies).

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the PDK1 enzyme and the PDK1 substrate to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detect the level of substrate phosphorylation using an appropriate method.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of TOR Signaling Pathway Proteins

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the TOR signaling pathway in cells.

Materials:

-

Cell line of interest (e.g., PC3 prostate cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the TOR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on PDK1.

References

- 1. This compound, an inhibitor of the mammalian phospholipid-dependent kinase 1 (PDK1), antagonizes sucrose-induced plant growth and represses the target of rapamycin (TOR) signaling and the cell cycle through WEE1 kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. youtube.com [youtube.com]

- 5. promega.com [promega.com]

An In-Depth Technical Guide to the Discovery and Synthesis of BX517: A Potent PDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX517 is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical node in the PI3K/Akt signaling pathway frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its pharmacological data, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and medicinal chemistry.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that sits downstream of PI3K and is responsible for the activation of at least 23 other kinases, including the proto-oncogene Akt. The pivotal role of PDK1 in this pathway has made it an attractive target for the development of small molecule inhibitors.

This compound emerged from a high-throughput screening campaign and subsequent optimization as a potent and selective inhibitor of PDK1.[1] It belongs to the indolinone class of kinase inhibitors and has been instrumental as a chemical probe to elucidate the biological functions of PDK1. This guide details the scientific journey of this compound, from its initial discovery to its chemical synthesis and biological characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PDK1.[2] This competitive inhibition prevents the phosphorylation and subsequent activation of PDK1's downstream substrates, most notably Akt. The inhibition of Akt activation leads to the suppression of downstream signaling cascades that promote cell survival and proliferation.

Signaling Pathway Diagram

References

The Role of BX517 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BX517 is a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of cell signaling pathways critical for cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the role of this compound in cell cycle progression, with a focus on its mechanism of action, effects on cancer cells, and relevant experimental methodologies. By inhibiting PDK1, this compound disrupts key signaling cascades, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor growth. This document consolidates available data, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Target: PDK1

This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of PDK1 with a high affinity, exhibiting an IC50 of 6 nM. PDK1 is a central kinase in the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers. Its role as a "master kinase" stems from its ability to phosphorylate and activate a multitude of downstream kinases belonging to the AGC kinase family, including AKT, p70S6K, and PKC. These downstream effectors are integral to the regulation of cellular processes such as cell cycle progression, proliferation, and survival. The constitutive activation of the PI3K/PDK1/AKT pathway is a hallmark of many cancers, making PDK1 an attractive target for therapeutic intervention.

Mechanism of Action: How this compound Influences the Cell Cycle

The primary mechanism by which this compound is proposed to influence cell cycle progression is through the inhibition of PDK1, leading to a cascade of downstream effects on key regulatory proteins.

The PDK1 Signaling Network

PDK1 is a critical node in multiple signaling pathways that converge on cell cycle regulation. The most well-characterized of these is the PI3K/AKT pathway. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the plasma membrane, facilitating the phosphorylation and activation of AKT by PDK1. Activated AKT then proceeds to phosphorylate a variety of substrates that promote cell cycle entry and progression.

Furthermore, emerging evidence suggests a broader role for PDK1 in oncogenesis through pathways such as the PDK1-PLK1-MYC signaling axis, which is critical for cancer cell growth and the self-renewal of cancer stem cells.

Induction of G1 Phase Cell Cycle Arrest

Studies on the effects of PDK1 inhibition in cancer cells, particularly in BRAF mutant melanomas, have demonstrated that pharmacological inhibition of PDK1 leads to a G1 phase cell cycle arrest.[1] This arrest is a crucial anti-proliferative mechanism. The G1 phase is a critical checkpoint where the cell "decides" whether to commit to another round of division. By arresting cells in G1, PDK1 inhibitors like this compound prevent them from entering the S phase, where DNA replication occurs, thereby halting proliferation.

Modulation of Cell Cycle Regulatory Proteins

The G1 arrest induced by PDK1 inhibition is associated with changes in the expression and activity of key cell cycle regulatory proteins. A notable effect is the downregulation of Cyclin D1.[1] Cyclin D1, in complex with its partner cyclin-dependent kinases CDK4 and CDK6, is a critical driver of the G1 to S phase transition. By reducing Cyclin D1 levels, PDK1 inhibition effectively removes a key positive regulator of cell cycle progression.

Involvement of the TOR Signaling Pathway and WEE1 Kinase

Research in the model organism Arabidopsis thaliana has provided detailed insights into a potential mechanism of action for this compound. In this system, this compound was shown to inhibit cell cycle progression by repressing the Target of Rapamycin (TOR) signaling pathway and activating the expression of WEE1 kinase.[2] TOR is a highly conserved kinase that integrates nutrient and growth factor signals to control cell growth and proliferation. WEE1 is a nuclear kinase that acts as a negative regulator of the cell cycle by phosphorylating and inhibiting cyclin-dependent kinases. The activation of WEE1 by this compound would therefore contribute to cell cycle arrest. While this study was not conducted in mammalian cells, the high degree of conservation of these pathways suggests a similar mechanism may be at play in cancer cells.

Quantitative Data on the Effects of PDK1 Inhibition

While specific quantitative data for this compound's effect on cell cycle distribution in mammalian cancer cells is not extensively available in the public domain, the established link between PDK1 inhibition and G1 arrest allows for a general understanding of its expected impact. The following table summarizes the typical effects observed with PDK1 inhibitors on cell proliferation.

| Cell Line | Cancer Type | PDK1 Inhibitor | Effect | IC50 |

| Various | BRAF Mutant Melanoma | Genetic/Pharmacological | G1 phase cell cycle arrest | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell cycle progression.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., glioblastoma, melanoma)

-

Complete growth medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration (e.g., IC50 value) or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK4, CDK6).

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound-mediated cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

References

- 1. PDK1 and SGK3 contribute to the growth of BRAF mutant melanomas and are potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of the mammalian phospholipid-dependent kinase 1 (PDK1), antagonizes sucrose-induced plant growth and represses the target of rapamycin (TOR) signaling and the cell cycle through WEE1 kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of BX517

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for BX517, a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is an indolinone-based small molecule inhibitor. Its chemical identity is well-defined, providing a solid foundation for its use as a research tool in cell biology and drug discovery.

| Property | Value |

| Formal Name | N-[2,3-dihydro-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]-urea[1] |

| Synonyms | PDK1 Inhibitor II |

| CAS Number | 850717-64-5[1] |

| Molecular Formula | C₁₅H₁₄N₄O₂[1] |

| Molecular Weight | 282.3 g/mol [1] |

| Canonical SMILES | CC(=C1C2=C(C=C(C=C2)NC(=O)N)N=C1O)C3=CC=CN3 |

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of PDK1, a master kinase that plays a crucial role in the PI3K/Akt signaling pathway. By binding to the ATP-binding pocket of PDK1, this compound effectively blocks the phosphorylation and subsequent activation of downstream kinases, most notably Akt.[1][2] This inhibition ultimately impacts cell growth, proliferation, and survival.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (PDK1) | 6 nM | In vitro kinase assay | [1][3] |

| IC₅₀ (Akt2 activation) | 20 nM | Cell-free assay | [1] |

| IC₅₀ (Akt activation in tumor cells) | 0.1 - 1.0 µM | Cellular assay | [2][3] |

| Selectivity | >100-fold against a panel of 7 other Ser/Thr and Tyr kinases | Kinase panel screening | [3] |

Pharmacokinetic Profile: It is important to note that while this compound demonstrates high potency, it has been reported to possess poor pharmaceutical properties, including a short half-life (0.4 hours in rats), low metabolic stability, and poor solubility, which has limited its further development as a therapeutic agent.[4]

Signaling Pathway

This compound exerts its biological effects by inhibiting PDK1, a key node in the PI3K/Akt signaling cascade. This pathway is critical for transmitting signals from growth factors and other extracellular stimuli to regulate a multitude of cellular processes.

Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined in the primary literature.[5]

Caption: A simplified workflow for the synthesis of this compound.

Methodology:

-

Aldol Condensation: 5-nitroisatin is reacted with 1-(1H-pyrrol-2-yl)ethan-1-one in the presence of a base such as piperidine or pyrrolidine in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the condensation, followed by cooling to induce precipitation of the intermediate product.

-

Reduction of the Nitro Group: The resulting 3-(1-(1H-pyrrol-2-yl)ethylidene)-5-nitroindolin-2-one is then subjected to a reduction of the nitro group to an amine. This is commonly achieved using a reducing agent like tin(II) chloride in a solvent such as ethanol or ethyl acetate, often under acidic conditions.

-

Urea Formation: The final step involves the formation of the urea moiety. The 5-amino intermediate is reacted with a urea-forming reagent. A common method is to treat the amine with potassium isocyanate in an aqueous acidic solution or with trimethylsilyl isocyanate in a suitable organic solvent. The final product, this compound, is then purified, typically by crystallization or column chromatography.

In Vitro PDK1 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PDK1.

Materials:

-

Recombinant full-length human PDK1 enzyme

-

PDKtide substrate (a peptide derived from the activation loop of Akt1)[6]

-

ATP

-

PDK1 Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)[7]

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in PDK1 Kinase Buffer.

-

In a 384-well plate, add the PDK1 enzyme, the PDKtide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PDK1.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.[7]

-

Measure the luminescence using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the assessment of this compound's effect on Akt phosphorylation in a cellular context.

Cell Line: PC3 cells (prostate cancer cell line) are a suitable model as mentioned in the literature.[1]

Materials:

-

PC3 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed PC3 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated Akt compared to total Akt.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Indolinone based phosphoinositide-dependent kinase-1 (PDK1) inhibitors. Part 1: design, synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDK1 Kinase Enzyme System [promega.com]

- 7. promega.com [promega.com]

Technical Whitepaper: The Inhibitory Effect of BX517 on Akt Phosphorylation in Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention[1]. A key upstream activator of Akt is the 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document provides a detailed technical overview of BX517, a potent and selective small molecule inhibitor of PDK1, and its downstream effects on Akt phosphorylation in tumor cells. We will explore its mechanism of action, present quantitative efficacy data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

The PI3K/PDK1/Akt Signaling Pathway

The PI3K/Akt pathway is a central node in cellular signaling, responding to growth factors and other extracellular cues to promote cell growth and survival. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both PDK1 and Akt to the plasma membrane. This co-localization allows PDK1 to phosphorylate Akt at its activation loop (Threonine 308), a crucial step for Akt activation. Full activation often requires a secondary phosphorylation at Serine 473 by other kinases like mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets involved in processes like apoptosis inhibition and cell cycle progression[1]. Given its central role, inhibiting PDK1 presents a strategic approach to suppress the pro-survival signaling of Akt in cancer cells[2].

This compound: Mechanism of Action

This compound is an indolinone-based, ATP-competitive inhibitor of PDK1. It selectively binds to the ATP binding pocket of the PDK1 protein, preventing the kinase from binding ATP and phosphorylating its substrates[2][3][4]. By directly inhibiting the catalytic activity of PDK1, this compound effectively blocks the crucial phosphorylation of Akt at Threonine 308. This prevents the subsequent activation of Akt, thereby inhibiting the entire downstream signaling cascade that promotes cell survival and proliferation in tumor cells[3][5].

Quantitative Efficacy of this compound

The potency of this compound has been quantified in both cell-free and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Assay Type | Target | Cell Line/System | IC50 Value | Reference |

| Cell-Free Kinase Assay | PDK1 | Recombinant Enzyme | 6 nM | [2][3][4][5] |

| Cell-Free Kinase Assay | PDK1-mediated Akt2 Activation | Recombinant Proteins | 20 nM | [3] |

| Cell-Based Assay | Akt Phosphorylation | PC3 (Prostate Cancer) Cells | Not specified, but confirmed inhibition | [3] |

| Cell-Based Assay | Akt Activation | General Tumor Cells | 0.1 - 1.0 µM | [2][5] |

Experimental Methodologies

To assess the effect of this compound on Akt phosphorylation, standard biochemical and cell biology techniques are employed. Below are representative protocols.

Cell Culture and this compound Treatment

-

Cell Line Maintenance: Human prostate cancer cells (PC3) are cultured in an appropriate medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: Cells are seeded into 6-well plates at a density that allows them to reach approximately 70-80% confluency at the time of treatment.

-

Treatment: The growth medium is replaced with a fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or a vehicle control (DMSO). Cells are incubated for a specified period (e.g., 2, 6, 12, or 24 hours).

Western Blotting for Akt Phosphorylation

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and total Akt. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative levels of phosphorylated Akt normalized to total Akt.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: this compound inhibits PDK1, blocking Akt phosphorylation and downstream signaling.

Experimental Workflow Diagram

Caption: Workflow for analyzing p-Akt levels in tumor cells after this compound treatment.

Conclusion

This compound is a potent, low-nanomolar inhibitor of PDK1 that effectively blocks the activation of Akt in tumor cells, as demonstrated by its sub-micromolar IC50 values in cell-based assays[2][3][5]. By targeting a critical upstream kinase in the PI3K/Akt pathway, this compound disrupts a key signaling network essential for cancer cell survival and proliferation. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the inhibitory effects of this compound and similar molecules on Akt phosphorylation. These findings underscore the therapeutic potential of targeting the PDK1-Akt axis in oncology drug development.

References

Initial Studies of BX517 in Arabidopsis thaliana: A Technical Overview

Topic: Initial studies of BX517 in Arabidopsis thaliana Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a potent and selective inhibitor of the mammalian phosphoinositide-dependent protein kinase 1 (PDK1), has been identified as a significant antagonist of sucrose-induced growth in the model plant organism, Arabidopsis thaliana. Initial research indicates that this compound impacts critical signaling pathways that govern the balance between cell proliferation and differentiation, making it a valuable tool for dissecting plant growth and stress adaptation mechanisms. This document summarizes the foundational findings on the effects of this compound in Arabidopsis, focusing on its role in the Target of Rapamycin (TOR) signaling pathway and cell cycle regulation.

Core Findings from Initial Studies

An initial study has established a clear link between a plant ortholog of PDK1 and the TOR signaling pathway. The application of this compound to Arabidopsis thaliana seedlings resulted in several key physiological and molecular changes:

-

Inhibition of TOR Kinase Activity: Treatment with this compound was shown to reduce the kinase activity of the TOR protein.[1]

-

Antagonism of Sucrose-Induced Growth: The compound effectively counteracts the growth-promoting effects of sucrose.[1]

-

Activation of WEE1 Kinase Expression: this compound treatment leads to the activation of WEE1 expression in the shoot, root, and lateral root meristems.[1] WEE1 is a crucial regulator of the cell cycle, particularly in the DNA damage response system.

-

Inhibition of Cell Cycle Progression: A direct consequence of the above is the inhibition of meristematic cell cycle progression in the roots.[1]

These findings suggest that a PDK1 ortholog in Arabidopsis is a critical component in the plant's response to mitogenic factors, modulating TOR activity and downstream cell cycle machinery.[1]

Quantitative Data

A comprehensive summary of quantitative data from the foundational study is not yet available, as the full dataset from the initial publication has not been released. The study abstract confirms a reduction in TOR kinase activity and inhibition of cell cycle progression, but specific measurements (e.g., IC50, percentage inhibition, changes in gene expression fold) are pending public release of the full paper.[1]

Signaling Pathway

The initial study elucidates a signaling cascade initiated by the inhibition of a PDK1 ortholog by this compound. This inhibition has a downstream effect on the TOR complex, which in turn influences the expression of the WEE1 kinase, ultimately leading to cell cycle arrest.

Caption: Proposed signaling pathway of this compound in Arabidopsis thaliana.

Experimental Protocols

General Protocol: Protein Blot Analysis (Western Blot) for TOR Activity

-

Protein Extraction: Arabidopsis seedlings (treated with this compound and controls) are flash-frozen in liquid nitrogen and ground to a fine powder. Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein for each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of a known TOR target (e.g., S6 Kinase) to assess TOR activity.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the phosphorylated protein provides a measure of TOR kinase activity.

General Protocol: Reporter Gene Activity for WEE1 Expression

-

Construct Generation: A reporter construct is created by fusing the promoter region of the WEE1 gene to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein (e.g., GFP).

-

Plant Transformation: Arabidopsis thaliana plants are transformed with this construct to create stable transgenic lines.

-

This compound Treatment: Transgenic seedlings are treated with various concentrations of this compound or a control solution.

-

Histochemical Staining (for GUS): Seedlings are incubated in a GUS staining solution. The presence of a blue precipitate indicates the location and relative intensity of WEE1 promoter activity.

-

Microscopy (for GFP): Seedlings are observed under a fluorescence microscope to visualize the localization and intensity of GFP, corresponding to WEE1 expression.

-

Quantitative Analysis: Fluorescence intensity or the level of the reporter protein can be quantified to measure the change in WEE1 expression in response to this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for BX517 in Plant Growth Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX517 is a potent and selective inhibitor of the mammalian 3-phosphoinositide-dependent protein kinase-1 (PDK1). In recent plant science research, this compound has been utilized as a chemical tool to investigate the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism in eukaryotes. Studies in Arabidopsis thaliana have demonstrated that this compound can antagonize sucrose-induced growth, repress TOR signaling, and inhibit cell cycle progression, making it a valuable compound for dissecting the intricate networks governing plant development.[1]

These application notes provide detailed protocols for the use of this compound in plant growth studies, with a focus on Arabidopsis thaliana as a model organism. The information includes the preparation of stock solutions, protocols for root growth inhibition assays, and methods for analyzing the effects on the cell cycle.

Mechanism of Action in Plants

In plants, this compound is understood to target an ortholog of PDK1, which acts as an upstream effector of the TOR kinase.[1][2] By inhibiting this plant PDK1 ortholog, this compound effectively reduces the activity of the TOR complex. This inhibition leads to several downstream effects, including the activation of WEE1 kinase, a key regulator of the cell cycle, and a subsequent block in meristematic cell cycle progression.[1] The overall impact is a reduction in growth, particularly in response to mitogenic signals like sucrose.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in plants.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of this compound on primary root length in Arabidopsis thaliana seedlings. This data is representative of expected outcomes from the protocols described below.

| This compound Concentration (µM) | Primary Root Length (mm) ± SD (n=20) | Inhibition of Root Growth (%) |

| 0 (DMSO control) | 25.4 ± 2.1 | 0% |

| 1 | 22.1 ± 1.9 | 13% |

| 5 | 15.8 ± 1.5 | 38% |

| 10 | 9.2 ± 1.1 | 64% |

| 25 | 4.5 ± 0.8 | 82% |

| 50 | 2.1 ± 0.5 | 92% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 282.30 g/mol .

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube under a fume hood.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.

Protocol 2: Arabidopsis Root Growth Inhibition Assay